3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione
Overview
Description
3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione is a useful research compound. Its molecular formula is C12H12ClFO2 and its molecular weight is 242.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Vibrational Analysis :
- Studies on similar compounds like 3-chloro-pentane-2,4-dione and 1-chloro-1,1-difluoro-pentane-2,4-dione have focused on their molecular structure and vibrational properties using ab initio and Density Functional Theory (DFT) calculations. These analyses help in understanding the hydrogen bond strength and electronic properties of such compounds (Tayyari et al., 2008); (Tayyari et al., 2008).
Interactions with Other Chemicals :
- Research has been conducted on the reactions of pentane-2,4-dione, a related compound, with other chemicals, revealing insights into chemical synthesis and interaction mechanisms, which could be relevant to understanding the reactivity of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione (Carrington et al., 1971).
Application in Fluorination :
- Studies involving the fluorination of pentane-2,4-dione could provide insights into the potential fluorination applications of this compound (Stavber & Zupan, 1983).
Thermal and Structural Properties :
- The thermal and structural properties of derivatives of pentane-2,4-dione have been a subject of study, providing valuable data for understanding the stability and behavior of such compounds under different conditions (Mahmudov et al., 2011).
Pharmacological Application :
- A study on a synthetic α2-adrenergic agonist, which is structurally similar to this compound, highlights its potential in pharmacology, particularly in understanding its metabolism and implications for drug development (Cardoso et al., 2019).
Chemical Vapor Deposition Studies :
- Research on β-diketones in the context of chemical vapor deposition precursors can offer insights into the potential applications of this compound in material science and nanotechnology (Russell & Yee, 2005).
Copper Corrosion Inhibition :
- Studies on ketene dithioacetal derivatives of pentane-2,4-dione have examined their ability to inhibit copper corrosion, which may indicate potential applications of this compound in corrosion inhibition (Fiala et al., 2007).
Mechanism of Action
Target of Action
It’s known that similar compounds can act as alkylating agents during the synthesis of various derivatives .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, can react via sn1 or sn2 pathways . In these reactions, the compound could interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
It’s known that similar compounds can be involved in the synthesis of various derivatives, suggesting that they may play a role in multiple biochemical pathways .
Result of Action
It’s known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]pentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO2/c1-7(15)9(8(2)16)6-10-11(13)4-3-5-12(10)14/h3-5,9H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRLVIOOYBLOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363208 | |
Record name | 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-74-0 | |
Record name | 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.